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Compound of Interest

Compound Name:
3-Iodo-1H-pyrazolo[3,4-B]pyridine-

5-carboxylic acid

Cat. No.: B1448270 Get Quote

An In-depth Technical Guide to the Structural Elucidation of 3-iodo-1H-pyrazolo[3,4-
b]pyridine-5-carboxylic acid

Foreword
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal

chemistry.[1][2][3] Its structural resemblance to purine has made it a cornerstone for the

development of potent kinase inhibitors and other therapeutic agents targeting a wide array of

diseases, from cancer to neurodegenerative disorders.[3][4][5] The introduction of specific

substituents, such as an iodine atom at the 3-position and a carboxylic acid at the 5-position,

creates a highly functionalized molecule—3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic
acid—with significant potential as a versatile building block in drug discovery.

Unambiguous structural confirmation of such a molecule is not merely an academic exercise; it

is a fundamental prerequisite for intellectual property claims, regulatory submissions, and the

rational design of next-generation therapeutics. This guide provides a comprehensive, multi-

technique framework for the complete structural elucidation of this target compound. It is

designed for researchers, analytical scientists, and drug development professionals, moving

beyond simple data reporting to explain the causal logic behind the analytical choices and the

convergence of data required for absolute structural proof.
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IUPAC Name: 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula: C₇H₄IN₃O₂[6]

Molecular Weight: 289.03 g/mol [6]

CAS Number: 1221288-26-1

The structure consists of a fused pyrazole and pyridine ring system. The key features for

analytical interrogation are the two aromatic protons on the pyridine ring, a labile proton on the

pyrazole nitrogen, a carboxylic acid proton, the carbon skeleton, and the heavy iodine atom.

The greater stability of the 1H-tautomer over the 2H-tautomer has been established for the

pyrazolo[3,4-b]pyridine core, simplifying the primary analytical challenge.[2][7]

The Elucidation Workflow: A Multi-Pronged
Approach
The definitive confirmation of a chemical structure relies on the principle of convergent

evidence, where multiple independent analytical techniques produce a single, self-consistent

structural hypothesis. No single technique (short of X-ray crystallography) is sufficient. This

guide details the logical flow of analysis from initial confirmation of mass and formula to the

precise mapping of atomic connectivity.
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Caption: Logical workflow for the structural elucidation of the target molecule.
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Mass Spectrometry: The First Checkpoint
Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) provides the most accurate

measurement of a molecule's mass, allowing for the unambiguous determination of its

elemental formula. For a halogenated compound, MS is also critical for confirming the

presence and number of halogen atoms through their isotopic patterns.[8]

Experimental Protocol (HRMS - ESI):

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or DMSO).

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., TOF or Orbitrap).

Analysis Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize

the probability of observing the molecular ion.

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to

the run to achieve mass accuracy within 5 ppm.

Data Acquisition: Acquire data over a mass range of m/z 100-500.

Expected Data & Interpretation: The elemental composition C₇H₄IN₃O₂ predicts a monoisotopic

mass of 289.9345.

Molecular Ion: A prominent peak should be observed at m/z 289.9345 (in negative mode as

[M-H]⁻, C₇H₃IN₃O₂⁻) or m/z 290.9423 (in positive mode as [M+H]⁺, C₇H₅IN₃O₂⁺). The high

mass accuracy (< 5 ppm deviation) from the theoretical value confirms the elemental

formula.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not

produce a characteristic M+2 peak.[9] The molecular ion cluster will appear as a single,

sharp peak, which is a key diagnostic feature.

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur.

Expected fragments could include the loss of the carboxylic acid group (-45 Da) or
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decarboxylation (-44 Da).

Ion Species Formula
Calculated Mass
(m/z)

Observed Mass
(Expected)

[M-H]⁻ C₇H₃IN₃O₂⁻ 289.9345 ~289.9345 ± 5 ppm

[M+H]⁺ C₇H₅IN₃O₂⁺ 290.9423 ~290.9423 ± 5 ppm

Infrared (IR) Spectroscopy: Functional Group
Identification
Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a

molecule. It is an exceptionally rapid and reliable method for identifying the presence of key

functional groups, providing a qualitative fingerprint of the molecule.[10] For our target, it is

essential to confirm the carboxylic acid and the N-H group on the pyrazole ring.

Experimental Protocol (ATR-FTIR):

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric (CO₂, H₂O) interference.

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the

spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation: The spectrum should display characteristic absorption bands

confirming the key functional moieties.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

region of 3300-2500 cm⁻¹, which will overlap with the C-H stretches. This broadness is due

to strong intermolecular hydrogen bonding between the carboxylic acid groups.
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N-H Stretch (Pyrazole): A moderately broad band around 3200-3100 cm⁻¹ is characteristic of

the N-H stretching in the pyrazole ring.[11]

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1720-1680

cm⁻¹.[12] Its position indicates a conjugated carboxylic acid.

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity in the

1620-1450 cm⁻¹ region.

C-I Stretch: A weak absorption in the far-IR region, typically around 600-500 cm⁻¹, which

may be difficult to assign definitively.

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Expected Intensity

Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad

Pyrazole N-H Stretch 3200 - 3100 Medium, Broad

Aromatic C-H Stretch 3100 - 3000 Weak to Medium

Carboxylic Acid C=O Stretch 1720 - 1680 Strong, Sharp

Aromatic Rings C=C / C=N Stretch 1620 - 1450 Medium, Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Core of Connectivity
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the

detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling

constants, and integrations of ¹H and ¹³C nuclei, we can map out the complete carbon-

hydrogen framework and deduce atomic connectivity. For pyrazolo[3,4-b]pyridine derivatives,

NMR is crucial for assigning protons and carbons to their specific positions on the fused

heterocyclic core.[13][14]

Experimental Protocol (General):
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(DMSO-d₆ is ideal due to its ability to dissolve carboxylic acids and show exchangeable

protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal

dispersion.

Experiments to Run:

¹H NMR: Standard proton spectrum.

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary

carbons are absent.

2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their

attached carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over

2-3 bonds, crucial for mapping connectivity across quaternary carbons and heteroatoms.

¹H NMR - Proton Environment
Interpretation: The structure has two aromatic protons (H4, H6), one pyrazole N-H proton, and

one carboxylic acid O-H proton. The ¹H NMR spectrum of the parent compound, 3-iodo-1H-

pyrazolo[3,4-b]pyridine, has been reported with signals at 8.64 (dd), 7.89 (dd), and 7.25 (m)

ppm.[15][16] The substitution of the C5-H with a COOH group will significantly alter this pattern.

Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield (>12 ppm), which will

disappear upon D₂O exchange.

Pyrazole Proton (N-H): A broad singlet, also downfield, typically >13 ppm for this class of

compounds.[15] Will also exchange with D₂O.
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Pyridine Protons (H4, H6): With the C5-H gone, the remaining H4 and H6 protons will appear

as singlets (or very narrow doublets if long-range coupling is resolved). The electron-

withdrawing carboxylic acid group and the anisotropic effect of the pyridine nitrogen will shift

these protons downfield. H6 is typically more deshielded than H4.

H6: Expected as a singlet around ~8.9-9.2 ppm.

H4: Expected as a singlet around ~8.5-8.8 ppm.

¹³C NMR - Carbon Skeleton
Interpretation: The molecule has 7 unique carbon atoms. Five are quaternary (C3, C3a, C5,

C7a, COOH) and two are methine (CH) carbons (C4, C6). A DEPT-135 experiment will show

only the two positive signals for C4 and C6, confirming the presence of only two CH groups.

Carboxyl Carbon (COOH): The least shielded carbon, expected around ~165-170 ppm.

Aromatic Carbons: The carbons of the heterocyclic rings will appear between ~100-160 ppm.

C3 (Iodo-substituted): The C-I bond will shield this carbon significantly due to the heavy

atom effect. Expected at a very upfield position for a quaternary carbon, ~90-100 ppm.

C4 & C6 (CH): These will be in the typical aromatic region, ~115-140 ppm.

Other Quaternary Carbons (C3a, C5, C7a): These will be found throughout the aromatic

region, with C5 (attached to COOH) being relatively downfield.

2D NMR - Unambiguous Connectivity
The final piece of the puzzle comes from 2D NMR, which connects the assigned ¹H and ¹³C

signals.

Caption: Key expected HMBC correlations for structural assignment.

HSQC: Will show two cross-peaks, definitively linking the ¹H signal at ~8.5-8.8 ppm to its

attached carbon (C4) and the ¹H signal at ~8.9-9.2 ppm to its carbon (C6).

HMBC: This is the critical experiment. Key expected correlations:
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The proton H4 should show correlations to the quaternary carbons C5 and C3a.

The proton H6 should show correlations to the quaternary carbons C5 and C7a.

The N-H proton should show correlations to C3, C7a, and C3a, firmly placing it on the

pyrazole ring and confirming the fusion geometry.

The observation of correlations from both H4 and H6 to the same quaternary carbon (C5)

confirms their relative positions and the location of the carboxylic acid.

X-Ray Crystallography: The Final Arbiter
Principle & Rationale: Single-crystal X-ray diffraction provides an absolute, three-dimensional

map of electron density in a molecule, revealing precise bond lengths, bond angles, and

intermolecular interactions. It is considered the "gold standard" for structural proof. The parent

compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully crystallized and its

structure solved, indicating a high probability of success for this derivative.[15][16][17]

Experimental Protocol:

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all

dimensions). This is often achieved by slow evaporation or vapor diffusion. A reported

method for the parent compound is layering a CH₂Cl₂ solution with hexane.[15]

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-

rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

Structure Solution & Refinement: The diffraction data is processed to solve the phase

problem and generate an initial electron density map. The structure is then refined against

the experimental data to yield the final atomic coordinates and structural parameters.

Expected Data & Interpretation: The result is a definitive 3D structure. Key findings would

include:

Confirmation of Connectivity: Absolute proof of the pyrazolo[3,4-b]pyridine core and the

positions of the iodo and carboxyl substituents.
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Planarity: Confirmation that the fused ring system is essentially planar, as reported for the

parent compound (dihedral angle of 0.82°).[15][17]

Intermolecular Interactions: The data will reveal hydrogen bonding (e.g., carboxylic acid

dimers, N-H···N interactions) and potential C-I···N halogen bonding, which stabilize the

crystal lattice.[15][16]

Conclusion: Convergent Data for Unambiguous
Elucidation
The structural elucidation of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is

achieved not by a single measurement but by the logical synthesis of data from a suite of

orthogonal analytical techniques.

HRMS confirms the correct elemental formula.

FTIR verifies the presence of the required functional groups (NH, COOH).

¹H and ¹³C NMR define the carbon-hydrogen framework, revealing two aromatic CH groups

and five quaternary carbons.

2D NMR experiments, particularly HMBC, provide the final, unambiguous map of atomic

connectivity in solution.

X-Ray Crystallography, if performed, offers the ultimate proof, delivering an absolute 3D

structure in the solid state.

Together, these methods provide a self-validating and robust data package that confirms the

structure of the target molecule with the highest degree of scientific certainty, paving the way

for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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